1-((1-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Overview
Description
Scientific Research Applications
Applications in Drug Development
Anticancer and Antibacterial Agents : Compounds containing thiophene, triazole, and pyrrolidine moieties have been explored for their potential as anticancer and antibacterial agents. For example, nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, including those with triazole moieties, have been prepared to expand the spectrum of activity to include Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000). Additionally, a novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties has shown potential as a human topoisomerase IIα inhibiting anticancer agent (Murugavel et al., 2019).
Selective Estrogen Receptor Degraders and Antagonists : The development of selective estrogen receptor degraders (SERDs) and antagonists is a critical area of research for the treatment of ER+ breast cancer. Tricyclic indazoles, which share some structural similarity with the given compound, have been optimized for this purpose, leading to the identification of potent SERDs with favorable pharmacokinetic properties for oral administration (Scott et al., 2020).
Synthetic Methods and Chemical Reactivity
Synthesis of Heterocyclic Compounds : The synthesis and chemical reactivity of compounds containing thiophene, azetidine, and pyrrolidine moieties are of significant interest. For instance, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related in structure, has been utilized as a starting material for generating a diverse library of compounds through alkylation and ring closure reactions, highlighting the versatile synthetic utility of such moieties in creating structurally diverse chemical libraries (Roman, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[[1-[1-(1-thiophen-2-ylcyclopentanecarbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c26-18-6-3-9-23(18)11-15-12-25(22-21-15)16-13-24(14-16)19(27)20(7-1-2-8-20)17-5-4-10-28-17/h4-5,10,12,16H,1-3,6-9,11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEADIOAKKOSCEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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